molecular formula C16H14N2O2S B257397 N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide

N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide

Cat. No.: B257397
M. Wt: 298.4 g/mol
InChI Key: ZKPAAMOUUITMKL-UHFFFAOYSA-N
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Description

N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide is a complex organic compound that features a combination of furan, pyridine, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Oxidized derivatives of the furan and thiophene rings

    Reduction: Reduced forms of the compound with hydrogenated rings

    Substitution: Functionalized pyridine derivatives

Scientific Research Applications

N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide
  • N-[(5-methyl-2-furyl)methyl]-N-pyridin-3-ylthiophene-2-carboxamide
  • N-[(5-methyl-2-furyl)methyl]-N-pyridin-4-ylthiophene-2-carboxamide

Uniqueness

This compound is unique due to its specific combination of furan, pyridine, and thiophene rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide

InChI

InChI=1S/C16H14N2O2S/c1-12-7-8-13(20-12)11-18(15-6-2-3-9-17-15)16(19)14-5-4-10-21-14/h2-10H,11H2,1H3

InChI Key

ZKPAAMOUUITMKL-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)CN(C2=CC=CC=N2)C(=O)C3=CC=CS3

Canonical SMILES

CC1=CC=C(O1)CN(C2=CC=CC=N2)C(=O)C3=CC=CS3

Origin of Product

United States

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